7-Bromo-3-(hydroxyiminomethyl)chromen-4-one

Catalog No.
S12268300
CAS No.
M.F
C10H6BrNO3
M. Wt
268.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-3-(hydroxyiminomethyl)chromen-4-one

Product Name

7-Bromo-3-(hydroxyiminomethyl)chromen-4-one

IUPAC Name

7-bromo-3-(hydroxyiminomethyl)chromen-4-one

Molecular Formula

C10H6BrNO3

Molecular Weight

268.06 g/mol

InChI

InChI=1S/C10H6BrNO3/c11-7-1-2-8-9(3-7)15-5-6(4-12-14)10(8)13/h1-5,14H

InChI Key

SJAHBHUWLQRPNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)OC=C(C2=O)C=NO

7-Bromo-3-(hydroxyiminomethyl)chromen-4-one is a chromone derivative characterized by the presence of a bromine atom at the 7-position and a hydroxyiminomethyl group at the 3-position. Chromones are a class of compounds known for their diverse biological activities and structural versatility, making them significant in medicinal chemistry. The specific structural formula of 7-Bromo-3-(hydroxyiminomethyl)chromen-4-one contributes to its unique properties, including potential interactions with various biological targets.

The chemical reactivity of 7-Bromo-3-(hydroxyiminomethyl)chromen-4-one can be attributed to its functional groups. The hydroxyiminomethyl group can undergo reactions typical of imines, such as nucleophilic addition and condensation reactions. Additionally, the bromine atom can participate in substitution reactions, allowing for further derivatization of the compound.

Common reactions include:

  • Nucleophilic Addition: The hydroxyiminomethyl group can react with nucleophiles, leading to the formation of new carbon-nitrogen bonds.
  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions, enhancing the compound's versatility in synthesis.

The synthesis of 7-Bromo-3-(hydroxyiminomethyl)chromen-4-one can be approached through several methods:

  • Bromination of Chromones: The introduction of bromine at the 7-position can be achieved through electrophilic bromination of a suitable chromone precursor.
  • Formation of Hydroxyiminomethyl Group: This can be accomplished by reacting an appropriate aldehyde with an amine under acidic or basic conditions to form the hydroxyimine linkage.
  • One-Pot Synthesis: Recent advancements in synthetic methodologies allow for one-pot reactions that streamline the formation of chromone derivatives while minimizing purification steps.

7-Bromo-3-(hydroxyiminomethyl)chromen-4-one has potential applications in various fields:

  • Medicinal Chemistry: Its structural characteristics may lead to the development of new therapeutic agents targeting specific diseases.
  • Material Science: Chromone derivatives are explored for their photophysical properties, which could be useful in developing sensors or light-emitting materials.

Interaction studies involving 7-Bromo-3-(hydroxyiminomethyl)chromen-4-one would typically focus on its binding affinity to biological targets such as enzymes or receptors. Techniques like molecular docking simulations and surface plasmon resonance could provide insights into its interaction mechanisms. Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile.

Several compounds share structural similarities with 7-Bromo-3-(hydroxyiminomethyl)chromen-4-one. Here are some notable examples:

Compound NameStructural FeaturesNotable Activities
3-HydroxychromoneHydroxyl group at position 3Antioxidant properties
7-HydroxyflavoneHydroxyl group at position 7Anticancer activity
6-BromochromoneBromine at position 6Antimicrobial activity
3-(Hydroxymethyl)-4H-chromen-4-oneHydroxymethyl group at position 3Potential neuroprotective effects

Uniqueness

The uniqueness of 7-Bromo-3-(hydroxyiminomethyl)chromen-4-one lies in its specific combination of a bromine atom and a hydroxyiminomethyl functional group, which may impart distinct biological activities not observed in other chromones. This combination could enhance its reactivity and selectivity towards biological targets compared to similar compounds.

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

266.95311 g/mol

Monoisotopic Mass

266.95311 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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